molecular formula C8H6BrFN2 B2696324 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile CAS No. 953756-01-9

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile

Cat. No.: B2696324
CAS No.: 953756-01-9
M. Wt: 229.052
InChI Key: DLIDSWSMEQAQSA-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile is a halogenated organic building block with the CAS Number 953756-01-9 and a molecular weight of 229.05 . Its molecular formula is C8H6BrFN2 . This compound belongs to the chemical class of aminoacetonitriles, which are recognized as valuable intermediates in medicinal chemistry . The presence of both bromo and fluoro substituents on the phenyl ring makes it a particularly versatile scaffold for chemical synthesis. These halogen atoms can serve as reactive handles in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for constructing carbon-carbon bonds in the development of pharmaceuticals and advanced materials . The amino and nitrile functional groups provide additional sites for chemical modification, enabling researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . As a key synthetic intermediate, this compound has potential applications in the discovery and development of new biological agents . Its structure is indicative of compounds used in creating protease inhibitors, kinase inhibitors, and other pharmaceutically relevant molecules . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use . All technical information is provided for scientific reference and should be verified by qualified chemical professionals prior to use.

Properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIDSWSMEQAQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C#N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetonitrile, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetonitrile is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the phenyl ring and the acetonitrile moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and catalysts to facilitate the substitution.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile exhibits notable antimicrobial activity. The halogen substituents enhance its binding affinity to biological targets, potentially leading to improved efficacy against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can modulate enzyme activities involved in cancer cell proliferation. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival.

Material Science

Synthesis of Advanced Materials
In material science, this compound serves as a versatile building block for synthesizing various advanced materials. Its unique chemical structure allows it to participate in multiple synthetic pathways, making it useful in creating polymers and other functional materials. The compound's reactivity is enhanced by the presence of halogen atoms, facilitating reactions such as nucleophilic substitutions and coupling reactions.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Owens et al. (2003) explored the synthesis of novel antimicrobial agents using derivatives of this compound. The researchers modified the compound to enhance its solubility and bioavailability, leading to compounds that demonstrated significant antibacterial activity against resistant strains of bacteria .

Case Study 2: Anticancer Research

In a study published by Churcher et al. (2003), researchers evaluated the anticancer potential of halogenated derivatives of this compound. The results indicated that these compounds could effectively inhibit the growth of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis Table

The following table summarizes the key features and applications of this compound compared to structurally similar compounds:

Compound NameStructural FeatureUnique AspectApplication Area
This compoundAmino group with bromine and fluorineHigh binding affinity due to halogen substituentsMedicinal Chemistry
2-(5-Bromo-2-fluorophenyl)acetamideAcetamide groupLacks amino functionalityAntimicrobial Research
2-(5-Bromo-2-fluorophenyl)acetic acidCarboxylic acid groupMore acidic compared to acetamide derivativeMaterial Science

Mechanism of Action

The mechanism of action of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

2-(5-Bromo-2-Fluorophenyl)Acetonitrile

  • Molecular Formula : C₈H₅BrFN
  • Molecular Weight : 214.04 g/mol
  • Key Differences: Lacks the amino group at the α-carbon.
  • Properties: Purity: 96% (commercial grade) . Applications: Precursor for further functionalization (e.g., Strecker synthesis to introduce amino groups) .
  • Reactivity: The absence of the amino group limits nucleophilic activity compared to the target compound.

2-Amino-2-(3-Chlorophenyl)Acetonitrile Hydrochloride

  • Molecular Formula : C₈H₇ClN₂ (free base)
  • Molecular Weight : 166.61 g/mol (free base)
  • Key Differences : Substitutes bromo and fluoro with a single chloro group at the meta position.
  • Properties :
    • Synthesized via Strecker reaction, highlighting the role of halogen electronic effects on reaction pathways .
  • Reactivity : Chloro’s weaker electron-withdrawing effect compared to bromo/fluoro may reduce electrophilic aromatic substitution rates.

2-Amino-2-(4-(Difluoromethoxy)Phenyl)Acetonitrile

  • Molecular Formula : C₉H₇F₂N₂O
  • Molecular Weight : 222.17 g/mol
  • Key Differences : Replaces bromo and fluoro with a para-difluoromethoxy group.
  • Applications : Used as a pharmaceutical intermediate, emphasizing the role of fluorine in modulating bioavailability .

2-[(5-Bromo-2-Fluorophenyl)Methylamino]-Acetamide

  • Molecular Formula : C₉H₁₀BrFN₂O
  • Molecular Weight : 261.09 g/mol
  • Key Differences: Amino group is substituted with a methylamino-acetamide moiety.
  • Properties :
    • The acetamide introduces a carbonyl group, reducing nucleophilicity but increasing hydrogen-bond acceptor capacity .
  • Applications : Likely used in peptide mimetics or kinase inhibitor synthesis.

2-(5-Bromothiophen-2-Yl)Acetonitrile

  • Molecular Formula : C₆H₄BrNS
  • Molecular Weight : 202.08 g/mol
  • Key Differences : Replaces the benzene ring with a thiophene heterocycle.
  • Properties :
    • Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions compared to halogenated benzenes .
  • Applications: Potential use in conductive polymers or heterocyclic drug scaffolds.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Target Compound C₈H₆BrFN₂ 229.05 5-Br, 2-F, α-amino Pharmaceutical intermediate, nucleophile
2-(5-Bromo-2-Fluorophenyl)Acetonitrile C₈H₅BrFN 214.04 5-Br, 2-F Precursor for amino derivatives
2-Amino-2-(3-Chlorophenyl)Acetonitrile HCl C₈H₇ClN₂ 166.61 (free base) 3-Cl, α-amino Strecker synthesis product
2-Amino-2-(4-(Difluoromethoxy)Phenyl)Acetonitrile C₉H₇F₂N₂O 222.17 4-(OCHF₂), α-amino High lipophilicity, drug design
2-(5-Bromothiophen-2-Yl)Acetonitrile C₆H₄BrNS 202.08 Thiophene, 5-Br Heterocyclic chemistry, polymers

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile (CAS Number: 23509631) is an organic compound notable for its potential biological activities. This compound, characterized by the presence of an amino group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenyl ring, has garnered interest in medicinal chemistry due to its unique structural features which enhance its reactivity and interaction with biological systems.

  • Molecular Formula : C8H6BrFN2
  • Molecular Weight : 265.51 g/mol
  • Structural Features :
    • Amino group for hydrogen bonding
    • Bromine and fluorine atoms contributing to halogen bonding

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogen atoms enhance binding affinity and specificity. Although specific mechanisms are still under investigation, preliminary studies suggest potential applications in therapeutic areas such as anti-cancer and anti-inflammatory treatments .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Activity :
    • Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with cellular pathways involved in tumor growth.
    • Case studies have indicated its potential in modulating myeloid leukemia.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
    • Specific derivatives have demonstrated inhibition of inflammatory cytokines, suggesting a role in pain management and inflammation reduction .
  • Antimicrobial Properties :
    • Initial assessments indicate that compounds similar to this compound exhibit antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(6-bromo-3-fluoro-phenyl)acetonitrileSimilar amino and acetonitrile groups; different halogen positionsDifferent halogen placement may affect biological activity
5-Bromo-2-fluoroanilineContains bromine and fluorine; lacks acetonitrile moietySimpler structure; primarily used in dye synthesis
3-Amino-4-bromobenzonitrileContains an amino group; different nitrile positionVariation in nitrile position may influence reactivity

Case Studies

  • In Vitro Studies :
    • Studies conducted on human hepatic stellate cells (LX2) demonstrated that related compounds exhibited inhibitory effects on cell activation, suggesting potential applications in liver fibrosis treatment .
  • Antimicrobial Testing :
    • Compounds derived from similar structures were tested against common pathogens like E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile with high purity?

The Strecker amino acid synthesis is a foundational approach for synthesizing α-aminonitriles. For this compound, a modified Strecker reaction involving cyanide addition to an imine intermediate derived from 5-bromo-2-fluorobenzaldehyde and ammonia can be employed. Key steps include pH control to stabilize intermediates and the use of TMSCN (trimethylsilyl cyanide) to enhance reaction efficiency . Post-synthesis purification via recrystallization using acetonitrile as a solvent is critical to achieving >95% purity, as noted in analogous protocols .

Q. How can crystallization challenges be addressed during purification?

Recrystallization from acetonitrile at low temperatures (0–6°C) is effective for isolating the compound while minimizing decomposition. This method leverages the temperature-dependent solubility of nitriles and avoids thermal degradation. Storage at 0–6°C post-purification is essential to maintain stability .

Q. What analytical techniques are suitable for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof, including bond lengths and angles. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) are complementary for verifying molecular weight, halogen presence, and stereochemistry .

Q. Which chromatographic methods are optimal for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and acetonitrile-water gradients (e.g., 40–60% acetonitrile over 15 min) is recommended. For trace analysis, LC-MS/MS with electrospray ionization (ESI) enhances sensitivity. Gas chromatography (GC) with flame ionization detection (FID) requires careful optimization of injection temperature and carrier gas flow to avoid acetonitrile-related matrix effects .

Q. How should researchers handle the compound’s instability during storage?

Store the compound in amber vials under inert gas (argon/nitrogen) at 0–6°C. Avoid exposure to moisture and light, as both accelerate nitrile hydrolysis. Periodic NMR stability checks (e.g., monitoring for amine or carboxylic acid byproducts) are advised .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of enantiomeric purity in asymmetric synthesis?

Asymmetric Strecker syntheses using chiral catalysts (e.g., thiourea-based organocatalysts) or TMSCN with chiral auxiliaries can yield enantiomerically enriched products. Kinetic resolution during crystallization or chiral HPLC separation (e.g., Chiralpak IA column) further refines purity. Mechanistic studies should focus on imine activation and cyanide nucleophilicity .

Q. How can analytical methods be optimized to resolve co-eluting impurities in HPLC?

Employ a Design of Experiments (DoE) approach, such as a two-level factorial design, to optimize mobile phase composition, column temperature, and pH. For example, reducing acetonitrile content to 35% or adding 0.1% formic acid improves peak resolution for polar impurities. Central composite designs validate robustness .

Q. What strategies mitigate interference from bromine/fluorine substituents in spectroscopic analysis?

For NMR, use deuterated DMSO-d₆ to dissolve the compound and suppress halogen-induced broadening. In mass spectrometry, collision-induced dissociation (CID) helps differentiate bromine isotopic patterns (M+2 peaks) from fragment ions. X-ray photoelectron spectroscopy (XPS) quantifies surface halogen content if bulk analysis is inconclusive .

Q. How should contradictory solubility data in acetonitrile-water systems be reconciled?

Phase separation in acetonitrile-water mixtures can occur under high salt concentrations or low temperatures. Use salt-out extraction (e.g., adding ammonium sulfate) to isolate the compound from aqueous layers. Low-temperature extraction (−20°C) minimizes solubility discrepancies .

Q. What computational tools predict reactivity trends for functional group modifications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nitrile hydrolysis to amides. PubChem’s InChI descriptors and molecular docking simulations predict binding affinities if the compound is a synthetic precursor for bioactive molecules .

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